molecular formula C20H34N2O2 B12563095 2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 188955-57-9

2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12563095
CAS No.: 188955-57-9
M. Wt: 334.5 g/mol
InChI Key: RUPXVVWFJTXMKJ-UHFFFAOYSA-N
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Description

2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione: is an organic compound with the molecular formula C20H34N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two hexyl(methyl)amino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with hexyl(methyl)amine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Cyclohexa-2,5-diene-1,4-dione and hexyl(methyl)amine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Ensuring the availability and quality of cyclohexa-2,5-diene-1,4-dione and hexyl(methyl)amine.

    Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.

    Process Control: Monitoring reaction parameters such as temperature, pressure, and reaction time.

    Product Isolation: Efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diene structure to a more saturated form.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the following pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione can be compared with similar compounds such as:

    2,5-Bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione: Similar structure but different substituents.

    2,5-Bis[(2-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione: Contains aromatic substituents instead of aliphatic ones.

    2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Features methoxy groups and a hexyl chain.

Uniqueness: : The presence of hexyl(methyl)amino groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

188955-57-9

Molecular Formula

C20H34N2O2

Molecular Weight

334.5 g/mol

IUPAC Name

2,5-bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H34N2O2/c1-5-7-9-11-13-21(3)17-15-20(24)18(16-19(17)23)22(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3

InChI Key

RUPXVVWFJTXMKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)C1=CC(=O)C(=CC1=O)N(C)CCCCCC

Origin of Product

United States

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